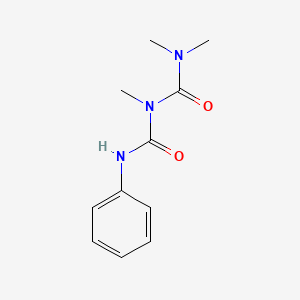
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea
Overview
Description
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with phenyl and trimethyl groups
Preparation Methods
The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea typically involves the reaction of phenyl isocyanate with 1,1,3-trimethylurea. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be compared with other similar compounds, such as:
1,1,3-Trimethyl-3-phenylindane: This compound shares structural similarities but differs in its chemical properties and applications.
1,1,3-Trimethyl-3-(phenylcarbamoyl)thiourea: Another related compound with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15) |
InChI Key |
LYBOTDLAVWZNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)

